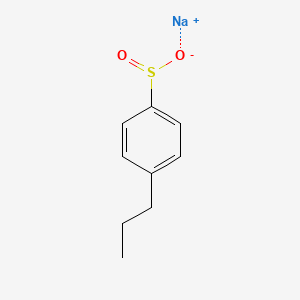
4-n-Propylbenzenesulfinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Propylbenzenesulfinic acid sodium salt: is an organosulfur compound with the molecular formula C₉H₁₁NaO₂S. It is a derivative of benzenesulfinic acid, where the sulfinic acid group is attached to a benzene ring substituted with a propyl group at the para position. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-n-Propylbenzenesulfinic acid sodium salt can be achieved through several methods. One common approach involves the sulfonation of 4-n-propylbenzene using sulfur trioxide and fuming sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . Another method includes the reaction of 4-n-propylbenzene with sodium bisulfite under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactors where 4-n-propylbenzene is treated with sulfur trioxide in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. This process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-n-Propylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: 4-n-Propylbenzenesulfinic acid sodium salt is used as a building block in the synthesis of various organosulfur compounds. It serves as a precursor for the preparation of sulfonamides, sulfones, and sulfoxides .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfinic acids on cellular processes.
Industry: Industrially, this compound is used as an intermediate in the production of dyes, detergents, and surfactants. It is also employed in the formulation of certain agrochemicals and polymer additives .
Mechanism of Action
The mechanism of action of 4-n-Propylbenzenesulfinic acid sodium salt involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, affecting their function and activity .
Comparison with Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
Comparison: 4-n-Propylbenzenesulfinic acid sodium salt is unique due to the presence of the propyl group, which imparts different chemical and physical properties compared to other sulfonic acids. For instance, the propyl group increases the hydrophobicity of the molecule, affecting its solubility and reactivity in various solvents .
Properties
Molecular Formula |
C9H11NaO2S |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
sodium;4-propylbenzenesulfinate |
InChI |
InChI=1S/C9H12O2S.Na/c1-2-3-8-4-6-9(7-5-8)12(10)11;/h4-7H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
YZFJQTYHGXQSTN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


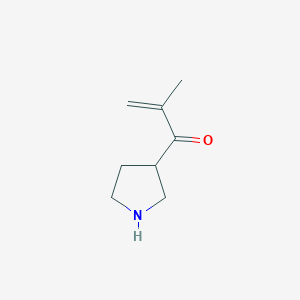

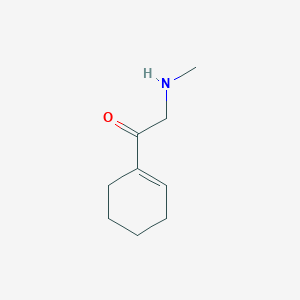

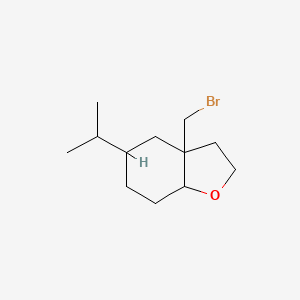
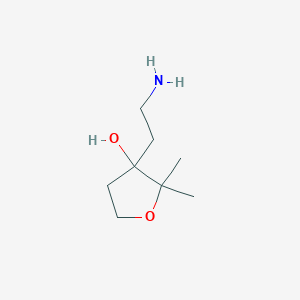
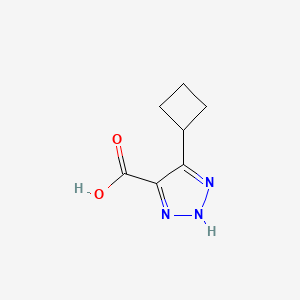
![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13181290.png)

![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)
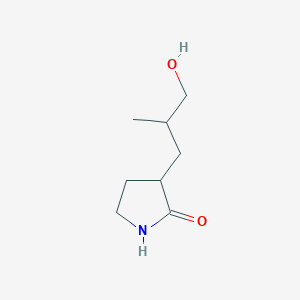
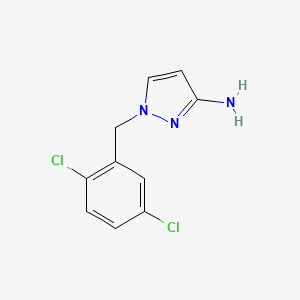
![4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid](/img/structure/B13181323.png)
![1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13181327.png)
